molecular formula C10H21N B1507534 2-Cyclooctyl-ethylamine CAS No. 4744-94-9

2-Cyclooctyl-ethylamine

Cat. No.: B1507534
CAS No.: 4744-94-9
M. Wt: 155.28 g/mol
InChI Key: CYLNFXZMOWHGFB-UHFFFAOYSA-N
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Description

Significance of the Cyclooctyl-ethylamine Moiety in Chemical Science

The 2-Cyclooctyl-ethylamine molecule is characterized by a cyclooctyl ring attached to an ethylamine (B1201723) group. The cyclooctyl moiety, a large and flexible cycloalkane, is a significant structural feature. In the broader context of medicinal chemistry and materials science, the incorporation of cycloalkyl groups can profoundly influence a molecule's properties. omicsonline.org Large cycloalkyl groups, due to their hydrophobic nature, can increase a compound's lipophilicity, which in turn can affect its solubility and ability to permeate biological membranes. omicsonline.org The conformational flexibility of the eight-membered cyclooctyl ring can also play a role in how the molecule interacts with biological targets or participates in chemical reactions.

The ethylamine portion of the molecule provides a primary amine functional group, which is a key reactive center. Primary amines are fundamental building blocks in organic synthesis, capable of undergoing a wide array of chemical transformations. smolecule.com They can act as nucleophiles, bases, and precursors for the formation of a variety of other functional groups. smolecule.com The combination of the bulky, lipophilic cyclooctyl group with the reactive ethylamine moiety suggests that this compound can serve as a valuable intermediate in the synthesis of more complex molecules with specific physical and chemical properties.

Scope of Academic Inquiry into this compound

Academic investigation into this compound has primarily focused on a few key areas, demonstrating its utility as a research chemical. The compound, which has the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol , is identified by the CAS number 4744-94-9. smolecule.com

One significant area of research is in the field of neurochemistry . Studies have shown that this compound can influence the levels of certain neurotransmitters in the brain. Specifically, research has indicated that it can lead to a decrease in epinephrine (B1671497) concentrations in the hypothalamus and brainstem. smolecule.com This finding has positioned the compound as a tool for investigating neurochemical pathways and the effects of neurotransmitter modulation.

Another prominent application of this compound is in photocatalysis . In this context, it can function as a catalyst to facilitate photoreactions. smolecule.com Photocatalysis is a branch of chemistry that uses light to accelerate chemical reactions, and the specific properties of this compound make it a useful component in certain organic transformations driven by light. smolecule.com

Furthermore, due to its primary amine functionality, this compound serves as a building block in organic synthesis . smolecule.com Its ability to undergo typical amine reactions, such as nucleophilic substitution with acyl chlorides to form N-substituted amides and salt formation with acids, makes it a versatile starting material or intermediate for the creation of more complex molecular architectures. smolecule.com

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. One general strategy involves nucleophilic amination. smolecule.com However, direct alkylation of ammonia (B1221849) can lead to the formation of multiple alkylated products. smolecule.com

A more specific synthetic pathway can start from cyclooctene (B146475) derivatives. For instance, the synthesis can commence with 2-[(1E)-cycloocten-1-yl]acetonitrile, which can then undergo a series of reduction and substitution reactions to yield the final this compound product. smolecule.com

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and purification.

PropertyValue
Molecular FormulaC₁₀H₂₁N
Molecular Weight155.28 g/mol
Boiling Point116-117 °C (at 23 Torr)
Density0.847±0.06 g/cm³ (Predicted)
pKa10.52±0.10 (Predicted)

Data sourced from ChemicalBook and Smolecule. smolecule.com

Purification

For the purification of this compound on a larger scale, fractional distillation is considered a cost-effective method for cyclic amines. This technique can achieve purities in the range of 85-92%. For higher purity and to mitigate the risk of thermal decomposition, vacuum distillation is the preferred method, especially for compounds with high boiling points.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclooctylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c11-9-8-10-6-4-2-1-3-5-7-10/h10H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLNFXZMOWHGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650889
Record name 2-Cyclooctylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4744-94-9
Record name 2-Cyclooctylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 2 Cyclooctyl Ethylamine

Established Synthetic Pathways to 2-Cyclooctyl-ethylamine

The traditional synthesis of this compound relies on well-documented organic transformations that are foundational to amine synthesis. These pathways typically involve the functionalization of a pre-existing cyclooctyl or cyclooctene (B146475) framework.

Amination Reactions of Cyclooctene Derivatives

The synthesis of this compound can be approached through the amination of cyclooctene derivatives. This strategy involves the introduction of an amino group to a C8 carbocyclic structure. One conceptual pathway begins with cyclooctene, which can be functionalized to introduce a two-carbon side chain susceptible to amination. The reactivity of the cyclooctene double bond is a critical factor. Highly strained derivatives, such as trans-cyclooctenes, are known for their rapid reaction rates in certain cycloadditions, a principle that underscores the potential for activating the cyclooctene system for subsequent amination reactions. tcichemicals.comgoogle.com Direct amination methods, however, can be challenging and may result in mixtures of products. A more controlled approach often involves multi-step sequences where the amine or a precursor is introduced via a more stable intermediate.

Reduction-Based Syntheses from Nitrile Precursors

A robust and widely utilized method for preparing primary amines is the reduction of a nitrile precursor. youtube.com For this compound, this synthesis begins with a suitable nitrile, such as 2-cyclooctylacetonitrile. This precursor undergoes reduction of the carbon-nitrogen triple bond to yield the desired primary amine. chemguide.co.uk This transformation can be achieved through several powerful reduction techniques, most notably catalytic hydrogenation and chemical reduction with metal hydrides. chemguide.co.ukorganic-chemistry.org

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Common catalysts for this purpose include palladium, platinum, and nickel. This method is often favored for its cleaner reaction profile and avoidance of complex metal hydride waste streams.

Alternatively, chemical reduction using lithium aluminum hydride (LiAlH₄) is highly effective for converting nitriles to amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting amine. While extremely effective, LiAlH₄ is a potent and pyrophoric reagent requiring careful handling. More modern, milder reagents like diisopropylaminoborane (B2863991) have also been shown to reduce a variety of nitriles in excellent yields. organic-chemistry.org

Table 1: Comparison of Common Nitrile Reduction Methods for Amine Synthesis This table is interactive. You can sort and filter the data.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have focused on improving efficiency, safety, and scalability. These modern methodologies are being applied to the synthesis of complex molecules, including amines.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing. rsc.org In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This technique offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.orgresearchgate.net

While a dedicated flow synthesis for this compound is not prominently documented, the principles are directly applicable. Multi-step syntheses, such as those involving reduction or reductive amination, can be adapted to flow processes. beilstein-journals.orgnih.gov For instance, a nitrile reduction could be performed by passing a solution of the nitrile and a reducing agent through a heated reactor, or by flowing a hydrogen gas/substrate mixture through a tube packed with a solid-supported catalyst (a packed-bed reactor). beilstein-journals.org This approach allows for safe, scalable, and automated production, minimizing manual handling of hazardous materials and enabling the synthesis of significant quantities of the target compound. nih.gov

Reductive Amination Protocols for Cyclooctyl Systems

Reductive amination is a highly versatile and selective method for forming amines. smolecule.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, such as ammonia (B1221849), to form an imine or enamine intermediate, which is then reduced in situ to the final amine.

For the synthesis of this compound, the pathway would likely start with cyclooctylacetaldehyde. The reaction of this aldehyde with ammonia would form an intermediate imine, which is then reduced using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). Catalytic hydrogenation can also be employed for the reduction step. This method is prized for its high selectivity and efficiency in constructing the C-N bond. smolecule.com

Table 2: Illustrative Reductive Amination Protocols for Cyclooctyl Systems This table is interactive. You can sort and filter the data.

Green Chemistry Considerations in this compound Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are highly relevant to the synthesis of this compound.

Key considerations include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Addition reactions, such as catalytic hydrogenation of a nitrile, have excellent atom economy, as all atoms of the reactants (nitrile and hydrogen) are incorporated into the product.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. nih.gov For instance, using a catalytic amount of palladium for a hydrogenation reaction is greener than using a full equivalent of a metal hydride like LiAlH₄, which generates significant waste. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. nih.gov The development of highly active catalysts that operate under mild conditions is a key goal. Microwave-assisted and ultrasound-assisted syntheses can also dramatically reduce reaction times and energy input compared to conventional heating. rsc.orgmdpi.com

By evaluating each synthetic pathway through the lens of these principles, chemists can select or develop routes to this compound that are not only efficient but also environmentally responsible.

Table 3: List of Chemical Compounds Mentioned This table is interactive. You can sort and filter the data.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclooctyl Ethylamine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of 2-cyclooctyl-ethylamine is the primary driver of its nucleophilic character, enabling it to attack electron-deficient centers.

A key reaction showcasing the nucleophilic nature of this compound is its reaction with acyl chlorides to form N-substituted amides. smolecule.com In this reaction, the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the corresponding N-(2-cyclooctylethyl)amide and hydrochloric acid. smolecule.com This reaction is a common strategy for the synthesis of various amide derivatives.

The general reaction can be summarized as: R-COCl + H₂N-CH₂CH₂-C₈H₁₅ → R-CONH-CH₂CH₂-C₈H₁₅ + HCl

This method is versatile and can be applied to a wide range of acyl chlorides, allowing for the introduction of various functional groups onto the amine.

Table 1: Examples of N-Substitution Reactions with this compound

Acylating AgentProductReaction Type
Acetyl chlorideN-(2-Cyclooctylethyl)acetamideN-Acetylation
Benzoyl chlorideN-(2-Cyclooctylethyl)benzamideN-Benzoylation
Ethyl chloroformateEthyl (2-cyclooctylethyl)carbamateCarbamate formation

As a base, this compound readily reacts with both inorganic and organic acids to form the corresponding ammonium (B1175870) salts. smolecule.com This occurs through the protonation of the nitrogen atom's lone pair by the acid. smolecule.com For instance, reaction with hydrochloric acid yields this compound hydrochloride. These salt formation reactions are typically fast and exothermic. The resulting salts are generally more water-soluble than the free amine. The formation of hydrochloride salts is a common method for the purification and handling of amines. google.comnih.govnih.gov

Table 2: Potential Salt Derivatives of this compound

AcidSalt Name
Hydrochloric AcidThis compound hydrochloride
Sulfuric Acid2-Cyclooctyl-ethylammonium sulfate
Acetic Acid2-Cyclooctyl-ethylammonium acetate
Benzoic Acid2-Cyclooctyl-ethylammonium benzoate

Catalytic Roles and Reaction Facilitation by this compound

The amine functionality in this compound allows it to participate in various catalytic cycles, either as a primary catalyst or as a co-catalyst.

This compound has been identified as a compound utilized in photocatalysis to accelerate photoreactions for various organic transformations. smolecule.com In the context of photocatalytic C-H functionalization, primary amines can act as hydrogen atom transfer (HAT) agents or as ligands for metal catalysts. While specific mechanistic studies on this compound in this role are not extensively detailed in the available literature, a plausible mechanism involves its interaction with a photoexcited catalyst. The amine can donate an electron to the excited photocatalyst, forming a radical cation, which can then participate in the desired chemical transformation, such as the activation of a C-H bond. nih.govliverpool.ac.ukresearchgate.net

Primary amines can serve as catalysts in a variety of organic reactions. For instance, in combination with a metal catalyst, a secondary amine like pyrrolidine (B122466) has been shown to be effective in the synthesis of 2-substituted quinolines. organic-chemistry.org While direct evidence for this compound in such systems is not prominent, its structural similarity to other primary amines suggests it could play a similar role. In a hypothetical cooperative catalytic system, this compound could react with a carbonyl compound to form an enamine intermediate. This enamine, being more nucleophilic than the original carbonyl compound, could then react with an electrophile, with the bulky cyclooctyl group potentially influencing the stereoselectivity of the reaction.

Stability and Degradation Pathways of this compound

The stability of this compound is a critical factor in its storage and application. Like other amines, it can be susceptible to degradation under certain conditions. Potential degradation pathways include both thermal and oxidative processes. nih.govnih.gov

Thermal degradation in the absence of oxygen may involve C-N bond cleavage or rearrangement. In the presence of oxygen, oxidative degradation can occur, leading to a variety of products. Common degradation products of amines can include smaller alkylamines, aldehydes, amides, and ammonia (B1221849). nih.gov The specific degradation products of this compound would likely be influenced by the presence of the cyclooctyl ring.

Table 3: Potential Degradation Products of this compound

Degradation PathwayPotential Products
Oxidative DegradationCyclooctylacetaldehyde, Cyclooctylacetic acid, Ammonia
Thermal DegradationCyclooctylethylene, Ammonia

Applications of 2 Cyclooctyl Ethylamine in Advanced Organic Synthesis

2-Cyclooctyl-ethylamine as a Fundamental Building Block

As a primary amine, this compound serves as a versatile nucleophile and a source of a lipophilic cyclooctyl group, making it a key building block in organic synthesis.

Modular synthesis, a strategy that involves the sequential assembly of molecular fragments (modules), can theoretically employ this compound as a key module. This approach allows for the systematic variation of a molecule's structure to fine-tune its properties. Although specific, large-scale modular syntheses featuring this compound are not prominently reported, the principles of such an approach would involve coupling the amine with other molecular building blocks. For instance, in a modular synthesis of a series of related compounds, the this compound fragment could be introduced to systematically study the effect of a bulky, non-polar group on the final molecule's function.

Role in Medicinal Chemistry and Pharmaceutical Intermediates

The structural features of this compound are of interest in the design and synthesis of new therapeutic agents. The cyclooctyl group can enhance lipophilicity, potentially improving a drug's ability to cross cell membranes, while the ethylamine (B1201723) portion provides a handle for further chemical modification and interaction with biological targets.

This compound has been identified as a precursor in the synthesis of compounds with potential biological activity. Research has shown that it can be used to create more complex molecules intended for biological screening. While specific, named bioactive compounds derived directly from this compound are not widely documented in available research, its role as a starting material is noted. For example, its ability to form amides and other derivatives makes it a candidate for the synthesis of novel chemical entities for drug discovery programs.

The introduction of the 2-cyclooctyl-ethyl group into a drug candidate can significantly influence its biological activity. Research has indicated that this compound exhibits biological activity, with studies showing it can decrease epinephrine (B1671497) concentrations in the hypothalamus and brainstem. researchgate.net This suggests that the compound and its derivatives could have potential applications in neurochemistry and pharmacology. The bulky cyclooctyl group can affect how a molecule binds to a biological target, potentially increasing selectivity or potency. The lipophilic nature of the cyclooctyl ring can also impact the pharmacokinetic profile of a drug candidate.

Research FindingBiological SystemOutcome
Administration of this compoundHypothalamic and brainstem regionsDose-related reductions in epinephrine concentrations researchgate.net

Applications in Polymer Chemistry and Material Science

Currently, there is a lack of significant research or documented applications of this compound in the fields of polymer chemistry and material science within the public domain. Its bifunctional nature, with a reactive amine group and a hydrocarbon tail, could theoretically make it a candidate for use as a monomer modifier or a surface-active agent, but such applications have not been reported in the available literature.

Curing Agent Functionality in Polymer Systems

In polymer chemistry, a curing agent, or hardener, is a crucial component in thermosetting resin systems, such as epoxies. The primary function of a curing agent is to react with the resin monomers to form a highly cross-linked, three-dimensional polymer network. This process, known as curing, transforms the liquid resin into a solid, rigid material with desirable mechanical, thermal, and chemical properties. nadkarnispc.comtetrawill.com

This compound, as a primary amine, is expected to function as a reactive curing agent for epoxy resins. The amine groups contain active hydrogen atoms that can react with the epoxide rings of the epoxy resin in a nucleophilic addition reaction. This reaction opens the epoxy ring and initiates the cross-linking process. The bulky cyclooctyl group attached to the ethylamine backbone is a key structural feature that influences the curing process and the final properties of the polymer.

The use of cycloaliphatic amines as curing agents, a class to which this compound belongs, is known to offer several advantages in epoxy formulations. rich-cn.netpflaumer.com These benefits include:

High Glass Transition Temperature (Tg): The rigid and bulky nature of the cycloaliphatic ring structure restricts the mobility of the polymer chains, leading to a higher glass transition temperature. This imparts good thermal stability to the cured material.

Good Chemical Resistance: The dense cross-linked network formed with cycloaliphatic amines typically results in polymers with excellent resistance to a wide range of chemicals. pflaumer.com

Excellent Mechanical Properties: These curing agents contribute to the development of polymers with high strength and rigidity. rich-cn.net

Good Adhesion: Epoxy systems cured with cycloaliphatic amines generally exhibit strong adhesion to various substrates.

Low Volatility: Compared to some linear aliphatic amines, cycloaliphatic amines often have lower volatility, which can be advantageous in terms of handling and processing. pflaumer.com

It is important to note that while these are the general characteristics of cycloaliphatic amine curing agents, the specific performance of this compound would need to be empirically determined through detailed research and testing.

PropertyGeneral Contribution of Cycloaliphatic Amine Curing Agents
Thermal Stability High Glass Transition Temperature (Tg)
Chemical Resistance Excellent resistance to a broad range of chemicals
Mechanical Strength High strength and rigidity
Adhesion Strong adhesion to various substrates
Processing Lower volatility compared to some linear amines

Integration into Novel Material Formulations

The unique structural characteristics of this compound suggest its potential for integration into novel material formulations designed for specific high-performance applications. The incorporation of the cyclooctyl moiety can be leveraged to tailor the properties of polymers for advanced materials.

One area of potential application is in the development of advanced composites. The high thermal stability and mechanical strength imparted by cycloaliphatic amines make them suitable for use in fiber-reinforced plastics and other composite materials used in the aerospace, automotive, and sporting goods industries. The specific steric hindrance provided by the cyclooctyl group could influence the packing of polymer chains, potentially leading to materials with unique viscoelastic properties.

Furthermore, the good chemical resistance of polymers cured with cycloaliphatic amines makes them candidates for use in protective coatings and linings for industrial equipment, chemical storage tanks, and pipelines. pflaumer.com The potential for this compound in such formulations would be dependent on its specific reactivity profile, including its pot life and curing temperature, which would need to be experimentally determined.

The development of novel material formulations often involves the blending of different curing agents to achieve a desired balance of properties. This compound could potentially be used in combination with other amine curing agents, such as aliphatic or aromatic amines, to create formulations with customized performance characteristics. For instance, it could be blended to modify the flexibility, toughness, or cure speed of an epoxy system.

Potential Application AreaKey Properties Potentially Contributed by this compound
Advanced Composites High thermal stability, high mechanical strength, unique viscoelastic properties
Protective Coatings Excellent chemical resistance, durability
Adhesives and Sealants Strong adhesion, tailored flexibility and toughness
Custom Polymer Formulations Modification of cure kinetics and final material properties

Exploration of Biological Activities and Molecular Interactions of 2 Cyclooctyl Ethylamine

Neurochemical Modulations and Adrenergic Pathway Interactions

The interaction of 2-Cyclooctyl-ethylamine with the nervous system, particularly its influence on adrenergic pathways, has been a primary area of investigation. Adrenergic receptors, which are targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), are crucial for regulating various physiological responses. wikipedia.org Drugs that interact with these receptors can modulate the sympathetic nervous system, which is responsible for the "fight-or-flight" response. wikipedia.orgnih.gov

Influence on Neurotransmitter Concentrations

Research has demonstrated that this compound can directly impact the concentrations of certain neurotransmitters in the brain. Specifically, studies have shown that it is capable of decreasing epinephrine levels in the hypothalamus and brainstem. This effect suggests that the compound can cross the blood-brain barrier and exert central effects on neurochemical balance. The ability to modulate neurotransmitter levels positions this compound as a compound of interest for research into neurological conditions where adrenergic pathways are implicated.

The ethylamine (B1201723) structure within this compound is a common feature in many neuroactive compounds, including monoamine oxidase (MAO) inhibitors. rsc.orgresearchgate.net MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters. nih.govwikipedia.org Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters. While direct MAO inhibition by this compound has not been definitively established, its structural similarity to known MAO inhibitors suggests a potential mechanism for its influence on neurotransmitter concentrations.

Mechanisms of Action in Central Nervous System

The precise mechanisms through which this compound exerts its effects on the central nervous system are not yet fully elucidated. However, based on its structure and its observed effects on epinephrine, several potential mechanisms can be hypothesized.

One possible mechanism is the direct interaction with adrenergic receptors. nih.gov Adrenergic receptors are classified into alpha and beta subtypes, each with distinct downstream signaling pathways. nih.gov Simple alkylamines can act as agonists or antagonists at these receptors. jove.com Given that this compound decreases epinephrine levels, it might act as an antagonist at certain presynaptic autoreceptors that regulate epinephrine release, or it could have more complex interactions within the adrenergic system.

Broader Pharmacological Implications and Target Engagement

The pharmacological profile of this compound extends beyond its direct effects on neurotransmitter levels. Understanding its interactions with various biological targets is key to defining its potential therapeutic or research applications.

Investigation of Receptor Binding and Affinity

Currently, there is a lack of specific published data on the receptor binding profile and affinity of this compound for a wide range of receptors. However, based on its chemical structure, it is plausible that it interacts with receptors that recognize endogenous amines. The primary amine group is a key feature for interaction with various receptors, including trace amine-associated receptors (TAARs) and certain subtypes of adrenergic and dopaminergic receptors.

The cyclooctyl group imparts significant lipophilicity to the molecule, which could facilitate its passage through the blood-brain barrier and influence its binding to hydrophobic pockets within receptor proteins. To fully characterize its pharmacological profile, comprehensive receptor screening assays would be necessary.

Table 1: Potential Receptor Interaction Profile of this compound (Hypothesized)

Receptor FamilyPotential InteractionRationale
Adrenergic ReceptorsAgonist or AntagonistStructural similarity to other adrenergic ligands.
Dopamine ReceptorsWeak Agonist or AntagonistEthylamine moiety is present in some dopaminergic compounds.
Serotonin ReceptorsWeak Agonist or AntagonistEthylamine structure can show cross-reactivity with 5-HT receptors.
Trace Amine-Associated Receptors (TAARs)AgonistPrimary amines are endogenous ligands for TAARs.
Monoamine Oxidase (MAO)InhibitorStructural features are consistent with some MAO inhibitors.

Structure-Activity Relationships in Biological Contexts

The structure of this compound, with its distinct cyclooctyl and ethylamine components, provides a basis for exploring structure-activity relationships (SAR). The large, flexible cyclooctyl ring is a key feature that differentiates it from other simple alkylamines.

The Cyclooctyl Group: This bulky, hydrophobic group likely plays a significant role in receptor recognition and binding. Variations in the size and conformation of the cyclic alkyl group would be expected to alter the compound's affinity and selectivity for its biological targets. For instance, replacing the cyclooctyl group with smaller (e.g., cyclohexyl) or larger cycloalkanes could modulate its pharmacological activity.

The Ethylamine Moiety: The ethylamine side chain is crucial for its interaction with monoaminergic systems. The length of the alkyl chain and the presence of the primary amine are critical determinants of activity at adrenergic and other amine receptors. Modifications to this chain, such as N-methylation or altering the chain length, would likely have a profound impact on its biological effects.

Research into the SAR of other cyclic amines has shown that the nature of the cyclic group and the substituents on the amine are critical for their pharmacological properties. researchgate.net

Role as a Biological Intermediate or Metabolite

While the direct biological activities of this compound are of interest, it is also important to consider its potential role as an intermediate in biological or synthetic processes.

There is no current evidence to suggest that this compound is a naturally occurring biological metabolite in humans or other organisms. The in vivo metabolism of simple primary amines can involve N-dealkylation, N-hydroxylation, and N-oxygenation, often mediated by cytochrome P450 enzymes. nih.govresearchgate.net It is conceivable that if a larger molecule containing a 2-cyclooctyl-ethyl group were to be metabolized, this compound could be formed as a metabolic intermediate. Studies on amine metabolism have shown that dietary protein sources can influence the profiles of amine metabolites in serum and urine. nih.gov

In the realm of synthetic chemistry, this compound serves as a valuable building block. smolecule.com Its primary amine group allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules with potential pharmacological applications. For example, it can be used in the construction of larger molecules where the cyclooctyl-ethyl moiety is desired for its specific steric and electronic properties. smolecule.comrsc.org

Structural Analogs, Derivatives, and Structure Activity Relationship Studies

Design and Synthesis of 2-Cyclooctyl-ethylamine Derivatives

While specific examples of functionalized this compound are not extensively documented in dedicated series, the synthesis of derivatives bearing modified cyclooctyl rings is achievable through the functionalization of cyclooctane (B165968) precursors. General strategies in medicinal chemistry support the introduction of various functional groups to alter polarity, metabolic stability, and target-binding interactions.

Key synthetic approaches to functionalized cyclooctane rings often begin with precursors like 1,5-cyclooctadiene. For instance, synthetic routes have been developed to produce hydroxylated cyclooctane β-amino acids, demonstrating that functional groups such as hydroxyls can be selectively introduced onto the eight-membered ring. nih.gov One could envision a synthetic pathway where a cyclooctane ring is first functionalized—for example, through oxidation to introduce a ketone or hydroxyl group—and the ethylamine (B1201723) side chain is subsequently installed. Another approach involves the synthesis of cyclooctynes bearing functional groups like carboxylic acids, which can then be further elaborated. researchgate.net These methods provide a framework for creating derivatives with altered physicochemical properties.

Table 1: Potential Strategies for Cyclooctyl Moiety Modification

Modification StrategyPrecursor ExamplePotential Functional GroupAnticipated Property Change
Oxidation/ReductionCyclooctanone-OH (Hydroxyl)Increased polarity, potential for hydrogen bonding
Ring-opening/FunctionalizationCyclooctene (B146475) oxide-OH, -NH2 (Di-substitution)Significantly increased polarity and functionality
CarboxylationFunctionalized Cyclooctyne-COOH (Carboxylic Acid)Introduction of acidic center, increased polarity

The primary amine of the ethylamine chain is a prime target for derivatization, offering a straightforward method to modulate the compound's basicity, lipophilicity, and potential for hydrogen bonding. Standard reactions for amine modification are readily applicable.

N-Alkylation: The introduction of alkyl groups (e.g., methyl, ethyl) onto the nitrogen atom can be achieved through methods such as reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent. This produces secondary or tertiary amines, altering steric bulk around the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides converts the primary amine into a corresponding amide. This transformation neutralizes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor.

N-Sulfonylation: Reacting the amine with a sulfonyl chloride yields a sulfonamide, a stable functional group that can significantly alter the electronic properties and hydrogen-bonding capabilities of the nitrogen moiety.

Table 2: Examples of Ethylamine Chain Derivatization

Reaction TypeReagent ExampleResulting Functional GroupKey Property Change
N-AlkylationAcetaldehyde, NaBH3CNSecondary Amine (-NH-CH2CH3)Increased steric bulk, retained basicity
N-AcylationAcetyl ChlorideAmide (-NH-CO-CH3)Loss of basicity, addition of H-bond acceptor
N-SulfonylationBenzenesulfonyl ChlorideSulfonamide (-NH-SO2-Ph)Nitrogen becomes acidic, increased steric bulk

Comparative Analysis with Related Cycloalkylamines and Alkylamines

The unique properties of this compound are best understood by comparing it to its structural relatives, such as ethylamine and cyclohexylamine. This comparison highlights the specific contributions of the cyclooctyl group.

The cyclooctyl group is the defining feature of the molecule, exerting significant steric and electronic effects.

Steric Bulk and Shape: Compared to a simple ethyl group or the more compact cyclohexyl ring, the eight-membered cyclooctyl ring is considerably larger and more conformationally flexible. This flexibility allows it to adopt multiple low-energy conformations, which can influence how the molecule fits into a biological binding pocket. This contrasts with the more rigid chair-boat conformations of cyclohexane.

Electronic Effects: As a saturated alkyl group, the cyclooctyl moiety acts as a weak electron-donating group through induction, slightly increasing the basicity of the ethylamine nitrogen compared to ethylamine itself.

Table 3: Comparative Properties of Alkyl and Cycloalkyl Groups

GroupRelative SizeConformational FlexibilityRelative Lipophilicity
EthylSmallHigh (rotatable bonds)Low
CyclohexylMediumModerate (ring flipping)Medium
CyclooctylLargeHigh (multiple conformations)High

Functionally, all three compounds (ethylamine, cyclohexylamine, and this compound) are primary amines, sharing core chemical properties such as basicity and the ability to form salts with acids. However, the divergence in their biological profiles arises from the nature of the attached alkyl or cycloalkyl group.

Similarities: All are basic amines capable of acting as hydrogen bond donors and acceptors (via the nitrogen lone pair).

Divergence: The primary divergence lies in their pharmacokinetic and pharmacodynamic properties, driven by lipophilicity and steric bulk. The high lipophilicity of the cyclooctyl group may enhance passage across biological membranes like the blood-brain barrier, while its large and flexible shape can lead to different binding affinities and selectivities compared to the smaller analogs. Cyclohexylamine derivatives have been explored for various biological activities, including as acetylcholinesterase inhibitors and antimicrobial agents, providing a point of comparison for how a six-membered ring's properties translate to function. researchgate.net

Structure-Biological Activity Correlations in this compound Series

While comprehensive structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not widely published, foundational principles of medicinal chemistry can be applied to predict how structural modifications would correlate with biological activity. The parent compound has been noted to decrease epinephrine (B1671497) concentrations in brain regions such as the hypothalamus and brainstem. This neurochemical effect serves as a baseline for evaluating hypothetical derivatives.

Role of the Amine: The primary amine is likely crucial for activity. As a basic group, it would be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor or transporter binding site. Converting the amine to a neutral amide via N-acylation would likely abolish this interaction and eliminate or drastically reduce activity.

Influence of N-Alkylation: Small N-alkyl substituents (methyl, ethyl) might be tolerated and could potentially fine-tune binding affinity by occupying small hydrophobic pockets near the primary amine binding site. Larger alkyl groups would likely introduce steric hindrance, reducing affinity.

Impact of Cyclooctyl Ring Modifications:

Hydrophilic Groups: Introducing polar groups like hydroxyl (-OH) onto the cyclooctyl ring would decrease lipophilicity. This could reduce blood-brain barrier penetration, potentially lowering CNS activity. However, such a group could also form a new, favorable hydrogen bond with the target, potentially increasing binding affinity if it can reach the target site.

Lipophilic Groups: Adding small alkyl groups to the ring would increase lipophilicity further, which might enhance membrane permeability but could also lead to non-specific binding or increased metabolic clearance.

Table 4: Hypothetical Structure-Activity Relationships for CNS Activity

ModificationExample DerivativePredicted Effect on LipophilicityHypothesized Impact on Activity
N-AcylationN-acetyl-2-cyclooctyl-ethylamineSlightly decreasedSignificant decrease or loss of activity
N-MethylationN-methyl-2-cyclooctyl-ethylamineSlightly increasedActivity may be retained, enhanced, or slightly reduced
Ring Hydroxylation(4-Hydroxycyclooctyl)-ethylamineSignificantly decreasedDecreased CNS penetration; binding affinity may increase or decrease
Ring Alkylation(4-Methylcyclooctyl)-ethylamineIncreasedIncreased CNS penetration; potential for steric clash at target

These correlations underscore the delicate balance between a molecule's physicochemical properties and its biological function, highlighting the cyclooctyl-ethylamine scaffold as a versatile starting point for further investigation.

Chromatographic Methodologies for this compound Analysis

Chromatography is a cornerstone for the analysis of chemical compounds, offering high-resolution separation of components from complex mixtures. For primary amines like this compound, both gas and liquid chromatography present distinct advantages and challenges.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the analysis of primary amines such as this compound by GC can be challenging. These compounds are highly active and can adsorb to the chromatographic support or column tubing, which often results in significant peak tailing and poor reproducibility. vt.edulabrulez.com The high basicity of primary aliphatic amines makes them particularly difficult to analyze. labrulez.com

To overcome these issues, several strategies are employed:

Column Deactivation : Amines must be analyzed on a deactivated GC column to prevent adsorption. labrulez.com This often involves treating the column packing material with a basic substance, such as potassium hydroxide (B78521) (KOH), to mask active sites. labrulez.com

Derivatization : A common approach to improve the chromatographic behavior of amines is to convert them into less polar and more volatile derivatives. vt.eduresearchgate.net Acylation is a widely used derivatization technique. Reagents like propyl chloroformate can be used to derivatize amines in aqueous samples, making them more amenable to GC analysis. vt.edu

The following table outlines typical parameters that could be adapted for the GC analysis of this compound, based on methods developed for other aliphatic amines.

ParameterTypical ConditionPurpose
Column ZB-5MSplus or similar 5% phenyl-arylene phase with base deactivationProvides good separation for semi-polar compounds and minimizes peak tailing for amines.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.
Carrier Gas Helium or HydrogenInert mobile phase for carrying the analyte through the column.
Oven Program Initial Temp: 60°C, Ramp: 10°C/min, Final Temp: 280°CAllows for the separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)FID provides general-purpose detection, while NPD offers high selectivity for nitrogen-containing compounds.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of less volatile or thermally labile compounds and is an excellent alternative to GC for amine analysis. vt.edu It can be used to achieve very high levels of purity, often exceeding 99%. smolecule.com

Key aspects of HPLC analysis for this compound include:

Mode : Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase.

Stationary Phase : C18 (octadecylsilyl) columns are widely used for the separation of a broad range of organic molecules. researchgate.net

Mobile Phase : A mixture of water and an organic solvent like acetonitrile (B52724) or methanol is typical. To ensure good peak shape and retention for basic compounds, additives such as formic acid or ammonium (B1175870) acetate are often incorporated into the mobile phase to suppress the interaction of the amine with residual silanol groups on the stationary phase. nih.gov

Detection : Since aliphatic amines lack a strong chromophore, UV detection is challenging. Highly sensitive quantification can be achieved using fluorescence detection following derivatization. smolecule.comnih.gov

The table below provides an example of HPLC conditions applicable to the analysis of this compound.

ParameterTypical ConditionPurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Standard reversed-phase column for separating non-polar to moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in Water B: AcetonitrileGradient elution (e.g., starting with 10% B, increasing to 90% B) is often used for optimal separation. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale HPLC.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Detector Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Fluorescence Detector (FLD) post-derivatizationUniversal detectors (CAD, ELSD) are suitable for non-chromophoric compounds. FLD offers high sensitivity.

Hyphenated techniques, which couple a chromatographic separation method with a mass spectrometer, are indispensable for providing both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the definitive identification power of MS. nih.govresearchgate.net For this compound, GC-MS can confirm the identity of the analyte peak by providing its mass spectrum, even if co-eluting impurities are present. The analytical challenges inherent to GC of amines still apply, and derivatization may be necessary for robust analysis. vt.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally potent tool for amine analysis, as it can often analyze these polar compounds directly without derivatization. nih.gov For this compound, Electrospray Ionization (ESI) in positive ion mode would be the preferred ionization method, readily forming the protonated molecular ion [M+H]⁺. The use of tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) can provide outstanding selectivity and sensitivity for quantification, even in complex biological or environmental matrices. researchgate.net

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are critical for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. For this compound, both ¹H and ¹³C NMR would provide key information.

¹H NMR : The proton NMR spectrum would show distinct signals for the different hydrogen atoms in the molecule. The protons of the NH₂ group would typically appear as a broad singlet whose chemical shift is dependent on solvent and concentration; this peak would disappear upon shaking the sample with D₂O. docbrown.info The protons on the two carbons of the ethyl chain would give rise to two distinct multiplets. The protons on the cyclooctyl ring would produce a complex series of overlapping signals in the upfield (aliphatic) region of the spectrum.

¹³C NMR : The carbon NMR spectrum provides evidence of the number of distinct carbon environments. docbrown.info For this compound, signals corresponding to the two carbons of the ethyl group and multiple signals for the carbons of the flexible cyclooctyl ring would be expected. The carbon atom bonded directly to the nitrogen atom would be shifted downfield compared to the other aliphatic carbons due to the electronegativity of nitrogen.

The following table summarizes the predicted NMR chemical shifts for this compound.

NucleusStructural UnitPredicted Chemical Shift (ppm)Splitting Pattern (¹H NMR)
¹H-CH ₂-NH₂~ 2.7 - 3.0Triplet (t)
¹HCyclooctyl-CH ₂-~ 1.4 - 1.6Multiplet (m)
¹HCyclooctyl ring protons~ 1.2 - 1.8Complex multiplets (m)
¹H-NHVariable (e.g., ~ 1.0 - 2.5)Broad singlet (br s)
¹³C-C H₂-NH₂~ 40 - 45N/A
¹³CCyclooctyl-C H₂-~ 35 - 40N/A
¹³CCyclooctyl ring carbons~ 25 - 38N/A

Mass spectrometry is used to determine the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₂₁N, corresponding to a molecular weight of 155.28 g/mol . smolecule.com

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 155. The fragmentation pattern is highly predictable for primary amines. The most characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of the bond beta to the nitrogen atom. For this compound, this would lead to the formation of a highly stable, resonance-stabilized iminium ion, [CH₂NH₂]⁺, at m/z 30. docbrown.info This fragment is often the most abundant ion (the base peak) in the mass spectra of primary ethylamines. Other fragments would arise from the loss of the side chain or cleavage within the cyclooctyl ring.

The table below lists the expected key fragments in the mass spectrum of this compound.

m/zProposed Fragment IonFragmentation Pathway
155[C₁₀H₂₁N]⁺˙Molecular Ion (M⁺˙)
154[M-H]⁺Loss of a hydrogen atom
126[M-C₂H₅]⁺Loss of an ethyl group
110[C₈H₁₄]⁺˙Loss of ethylamine radical
44[C₂H₆N]⁺Cleavage at the bond between the ring and the ethyl group
30[CH₄N]⁺Alpha-cleavage (β-cleavage from the ring); often the base peak

Computational Chemistry and Theoretical Modeling of 2 Cyclooctyl Ethylamine

Quantum Mechanical and Molecular Mechanics Studies

No published research was identified that specifically investigates the quantum mechanical or molecular mechanics of 2-Cyclooctyl-ethylamine.

Electronic Structure Calculations

There are no available studies on the electronic structure of this compound. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of this compound, which would identify its stable three-dimensional structures and the energy barriers between them, has not been reported in the scientific literature. The complexity of the cyclooctyl ring, known to have multiple low-energy conformations, would make this a non-trivial computational task.

Molecular Dynamics Simulations and Intermolecular Interactions

There is no evidence of molecular dynamics simulations having been performed for this compound. These simulations would be valuable for understanding its behavior in different environments and its interactions with other molecules.

Analysis of Non-Covalent Interactions

Without molecular dynamics or other relevant studies, there is no information on the non-covalent interactions that this compound may engage in, such as hydrogen bonding or van der Waals forces.

Solvation Effects and Binding Free Energy Estimation

The effects of solvents on the conformation and properties of this compound have not been computationally explored. Similarly, there are no estimations of its binding free energy to any potential biological targets.

In Silico Approaches to Biological Activity Prediction

No in silico studies predicting the biological activity of this compound have been published. Such studies would typically use computational models to predict a compound's pharmacological or toxicological properties based on its structure.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govwalisongo.ac.id This method is instrumental in understanding the binding mode and affinity of a compound, which are crucial for its biological activity. For this compound, molecular docking studies could be hypothetically performed to investigate its interactions with various protein targets, particularly monoamine transporters, given the structural similarities to known inhibitors. nih.govmdpi.com

In a typical molecular docking workflow, a three-dimensional model of the target protein, often obtained from crystallographic data, is used. The ligand, this compound, would be docked into the active site of the protein to predict its binding conformation and energy. The results of such a study would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. nih.gov

For instance, docking this compound into the binding sites of SERT, NET, and DAT could reveal its potential as a monoamine reuptake inhibitor. The binding energy, often expressed in kcal/mol, would provide an estimate of the binding affinity, with lower values indicating a more stable interaction. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with Monoamine Transporters This table presents illustrative data for hypothetical molecular docking studies of this compound, as specific experimental or computational data is not publicly available.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Potential Interaction Types
Serotonin Transporter (SERT)-8.5Asp98, Ile172, Tyr176Hydrogen Bond, Hydrophobic
Norepinephrine (B1679862) Transporter (NET)-7.9Asp75, Phe317, Val148Hydrogen Bond, Hydrophobic
Dopamine Transporter (DAT)-7.2Asp79, Ser149, Phe320Hydrogen Bond, Hydrophobic

Machine Learning Applications in Activity Prediction

Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting the biological activity of compounds based on their structural features. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a prominent application of machine learning in this field. researchgate.netresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org

For this compound, a QSAR model could be developed to predict its inhibitory activity against specific targets, such as monoamine transporters. This would typically involve a dataset of compounds with known activities against the target of interest. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can include physicochemical properties, topological indices, and 3D structural information. nih.govmdpi.com

Different machine learning algorithms, such as Random Forest, Support Vector Machines, or deep neural networks, can be trained on this dataset to build a predictive model. nih.govresearchgate.net The performance of the resulting QSAR model is then evaluated using statistical metrics like the coefficient of determination (R²) and root mean square error (RMSE). mdpi.comnih.gov

A hypothetical QSAR study for a series of cycloalkylamines, including this compound, could predict their pIC50 values (the negative logarithm of the half-maximal inhibitory concentration) for a target like the norepinephrine transporter. The model would identify the most influential molecular descriptors for the observed activity, providing insights for the design of more potent analogs.

Table 2: Illustrative Data for a Hypothetical QSAR Model Predicting NET Inhibition by Cycloalkylamines This table presents illustrative data for a hypothetical QSAR study. The compounds and their corresponding pIC50 values are for demonstrative purposes only, as specific experimental data for a comprehensive QSAR study including this compound is not publicly available.

CompoundExperimental pIC50 (NET)Predicted pIC50 (QSAR Model)Key Molecular Descriptors (Hypothetical)
2-Cyclohexyl-ethylamine6.86.7LogP, Molecular Weight, Topological Polar Surface Area
2-Cycloheptyl-ethylamine7.17.0LogP, Molecular Weight, Topological Polar Surface Area
This compound7.57.4LogP, Molecular Weight, Topological Polar Surface Area
3-Cyclooctyl-propylamine7.37.2LogP, Molecular Weight, Topological Polar Surface Area

Future Directions and Emerging Research Avenues for 2 Cyclooctyl Ethylamine

Development of Highly Selective Synthesis Routes

The advancement of chemical synthesis relies on the development of efficient, selective, and sustainable methods. For 2-cyclooctyl-ethylamine, future research will likely concentrate on overcoming the limitations of current synthetic protocols, such as the formation of polyalkylated byproducts in direct amination methods. smolecule.com

Key research avenues include:

Enantioselective Synthesis: The development of catalytic asymmetric methods to produce specific stereoisomers of this compound is a primary goal. Chiral amines are invaluable in pharmacology and organocatalysis. rsc.org Future work may involve designing chiral catalysts or employing enzymatic resolutions to access enantiomerically pure forms of the compound and its derivatives. This would build upon established principles of asymmetric synthesis, such as those used for creating other complex chiral molecules. nih.gov

Optimization of Reductive Amination: Reductive amination is a highly selective method for amine synthesis, proceeding through an imine intermediate. smolecule.com Future efforts will likely focus on developing novel, milder, and more selective reducing agents and catalysts to improve yields and reduce waste. This includes exploring flow chemistry setups for safer and more efficient continuous production.

Novel Precursor Strategies: Research into new synthetic pathways starting from readily available and inexpensive precursors is crucial for industrial scalability. This could involve leveraging C-H activation techniques to directly functionalize cyclooctane (B165968) or developing innovative ring-expansion or rearrangement reactions from smaller cycloalkanes. Strategies analogous to the multi-step synthesis of similar structures, like 2-(1-cyclohexenyl) ethylamine (B1201723) from cyclohexanone, could be adapted for the cyclooctyl system, potentially offering more control and higher purity. wipo.int

Synthetic StrategyFocus AreaPotential Advantage
Asymmetric CatalysisEnantioselective production of stereoisomers.Access to chiral building blocks for pharmaceuticals and catalysts.
Reductive AminationDevelopment of new catalysts and reaction conditions.Higher selectivity, improved yields, and greener processes.
Novel Precursor MethodsC-H activation, ring expansions, new multi-step routes.Cost-effectiveness, scalability, and novel chemical transformations.

Exploration of Novel Catalytic Functions

The amine functional group in this compound provides a site for catalytic activity. While its use in photocatalysis has been noted, its potential in other areas of catalysis remains largely unexplored. smolecule.com

Future research directions are expected to include:

Organocatalysis: Chiral secondary amines are powerful organocatalysts for a variety of asymmetric reactions. rsc.org The development of chiral derivatives of this compound could yield novel catalysts where the bulky cyclooctyl group provides unique steric hindrance, potentially leading to high levels of stereocontrol in asymmetric transformations.

Photocatalysis: Building on its known application in photocatalysis, future studies could explore its role as a co-catalyst or ligand in a wider range of light-driven reactions. smolecule.com The focus would be on understanding its mechanism of action and expanding its utility to new organic transformations, contributing to more sustainable chemical synthesis.

Ligand Development for Metal Catalysis: The amine can act as a ligand, coordinating to metal centers to form catalysts. The cyclooctyl group's steric and electronic properties could be harnessed to create ligands that stabilize metal complexes and influence the selectivity of metal-catalyzed reactions, such as cross-coupling or hydrogenation.

Identification of New Biological Targets and Therapeutic Potential

Preliminary research has shown that this compound can modulate neurotransmitter levels, specifically decreasing epinephrine (B1671497) in the brain, which points towards potential applications in neurochemistry. smolecule.com However, its full biological activity profile is far from understood. The structural similarity to broad classes of bioactive molecules, such as phenethylamines, suggests a wide range of possibilities. mdpi.com

Emerging research will likely focus on:

Broad Receptor Screening: Systematically screening this compound and a library of its derivatives against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The 5-hydroxytryptamine (5-HT) receptors, a target for many neurological drugs, would be of particular interest. mdpi.com

Neuropharmacology: Expanding on the initial findings related to epinephrine, researchers will likely investigate its effects on other neurotransmitter systems (e.g., dopamine, serotonin, norepinephrine) to explore its potential for treating conditions like depression, anxiety, or other neurological disorders. This follows the path of other cycloalkyl-containing ethylamine derivatives that have shown antidepressant activity. nih.gov

Anticancer and Anti-infective Research: Many small molecule amines have found use as anticancer or anti-infective agents. nih.govnih.gov The unique lipophilic nature of the cyclooctyl group could enhance cell membrane permeability, potentially leading to the discovery of new therapeutic agents for cancer or infectious diseases.

Advanced Materials Science Applications

The incorporation of unique molecular building blocks is essential for the design of new materials with tailored properties. The combination of a flexible, bulky, and hydrophobic cyclooctyl ring with a reactive amine handle makes this compound an intriguing candidate for materials science.

Future avenues of exploration include:

Polymer Chemistry: The primary amine group allows this compound to be used as a monomer or a modifying agent in the synthesis of polymers. It can be incorporated into polyamides, polyimides, or epoxies. The bulky cyclooctyl group could impart properties such as increased thermal stability, altered solubility, and modified mechanical characteristics (e.g., rigidity or elasticity).

Surface Modification and Coatings: The hydrophobic nature of the cyclooctyl group can be exploited to create water-repellent surfaces. By grafting this compound onto surfaces, it may be possible to develop advanced hydrophobic or anti-corrosion coatings. Amine-containing compounds are already known for their utility as corrosion inhibitors. utwente.nl

Self-Assembling Systems: The amphiphilic character that can be imparted to derivatives of this compound could be used to create micelles, vesicles, or other self-assembling structures. These systems have potential applications in drug delivery, nanotechnology, and catalysis.

Integration of Multi-Omics and High-Throughput Screening in Biological Studies

To efficiently explore the vast biological potential of this compound, modern discovery techniques are essential. The integration of high-throughput screening with multi-omics analysis provides a powerful paradigm for identifying new activities and understanding their mechanisms.

Key future strategies include:

High-Throughput Screening (HTS): Developing and implementing HTS campaigns to test libraries of this compound derivatives against numerous biological assays simultaneously. nih.govnih.gov This approach accelerates the discovery of "hits"—compounds showing activity for a specific biological effect, such as inhibiting microbial growth or killing cancer cells. mdpi.comku.edu These campaigns can rapidly identify promising lead compounds for further development. enamine.net

Multi-Omics Analysis: Once a biological activity is identified via HTS, multi-omics approaches—including transcriptomics, proteomics, and metabolomics—can be employed to gain a comprehensive understanding of the compound's mechanism of action. nih.gov By observing global changes in genes, proteins, and metabolites within a cell or organism upon treatment, researchers can identify the specific cellular pathways being perturbed. nih.govmdpi.com This provides crucial insights for optimizing the compound and predicting potential effects.

Cheminformatics and Predictive Modeling: Using computational tools to analyze structure-activity relationships (SAR) from HTS data. ku.edu This allows for the design of more potent and selective derivatives of this compound, guiding synthetic efforts toward the most promising molecular architectures and accelerating the drug discovery and development cycle.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Cyclooctyl-ethylamine in laboratory settings?

  • Synthesis : Utilize cyclo-octane ring functionalization via reductive amination or Grignard reactions. Ensure inert atmospheres (e.g., nitrogen) to prevent oxidation of the cyclooctyl group.
  • Characterization : Confirm structural integrity using nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and infrared spectroscopy (IR) to identify amine functional groups. Thermodynamic properties (e.g., melting/boiling points) should align with literature values such as those reported for analogous cycloalkyl-ethylamines .

Q. What safety protocols are essential for handling this compound in laboratory environments?

  • PPE : Wear fluoropolymer gloves (≥0.7 mm thickness, >480 min penetration resistance) and tight-sealing goggles to prevent skin/eye contact. Use full-face respirators with ABEK-type filters if ventilation is insufficient .
  • Storage : Maintain in dry, inert-gas-purged containers at temperatures below 25°C to avoid moisture absorption or thermal degradation. Store separately from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodology : Replicate solubility experiments under controlled conditions (temperature, purity). Use high-performance liquid chromatography (HPLC) to verify compound integrity post-solubilization. Apply statistical tests (e.g., ANOVA) to compare datasets, and validate results against computational predictions of logP (octanol-water partition coefficient) and McGowan volume .

Q. What computational modeling approaches are suitable for predicting the thermodynamic stability of this compound?

  • Approach : Employ density functional theory (DFT) to calculate standard formation enthalpies (ΔHf) and Gibbs free energy (ΔGf). Validate models against experimental thermochemical data (e.g., critical temperature, vapor pressure) from Cheméo or peer-reviewed studies. Molecular dynamics (MD) simulations can further assess conformational stability of the cyclooctyl ring under varying pressures .

Q. How can enantiomeric resolution of this compound be achieved given its chiral center?

  • Resolution Techniques : Use chiral stationary-phase chromatography (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. Compare retention times to racemic mixtures. Confirm enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. What experimental designs are optimal for assessing the compound’s stability under extreme pH or temperature conditions?

  • Design : Conduct accelerated stability studies by exposing the compound to pH gradients (1–14) and thermal stress (40–100°C). Monitor degradation products via gas chromatography-mass spectrometry (GC-MS). Apply Arrhenius kinetics to extrapolate shelf-life predictions. Reference thermal decomposition thresholds from Cheméo’s vaporization enthalpy (ΔHvap) and critical pressure (Pc) data .

Q. How can researchers ensure ethical rigor when designing studies involving this compound?

  • Ethical Framework : Adhere to TCPS 2 guidelines for laboratory safety and data integrity. Document risk assessments for exposure pathways and disposal protocols. For collaborative studies, maintain logs of co-investigators’ certifications (e.g., CITI training) and conflict-of-interest declarations .

Data Analysis & Reporting Guidelines

  • Contradiction Analysis : Cross-reference discrepancies in property data (e.g., logP, solubility) with solvent purity, instrumental calibration, and environmental controls. Use systematic reviews to identify methodological biases .
  • Statistical Validation : Partner with statisticians to select appropriate tests (e.g., t-tests for small datasets, regression for concentration-response curves). Clearly justify analytical choices in publications .

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Reactant of Route 1
2-Cyclooctyl-ethylamine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.